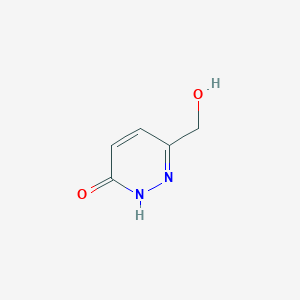

6-hydroxymethylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-hydroxymethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.115. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Metal Complexes

6-Hydroxymethylpyridazin-3(2H)-one and its derivatives are utilized in the synthesis of coordination polymers and metal complexes. For instance, a study by Mirzaei et al. (2013) demonstrates the formation of a one-dimensional coordination polymer using 4-Hydroxypyridine-2,6-dicarboxylic acid (a derivative of this compound) with manganese, highlighting its potential in material science and chemistry (Mirzaei, Eshtiagh-Hosseini, Karrabi, & Notash, 2013).

Synthesis of Pharmaceutical Compounds

This compound plays a crucial role in the synthesis of various pharmaceutical compounds. For example, Ella-Menye, Sharma, and Wang (2005) report a new method for synthesizing chiral 1,3-oxazinan-2-ones, using derivatives of this compound, which are important in the pharmaceutical industry (Ella-Menye, Sharma, & Wang, 2005).

Novel Synthetic Pathways

The compound is also key in developing novel synthetic pathways for various chemicals. For instance, Kim et al. (2005) describe the use of 2-Cyanopyridazin-3(2H)-ones, similar to this compound, as effective cyanating agents, showing their versatility in synthetic chemistry (Kim, Kweon, Cho, Kim, Jung, Lee, Falck, & Yoon, 2005).

Chemical Reactions and Transformations

This compound and its derivatives are involved in various chemical reactions and transformations. Gilchrist, Iskander, and Yagoub (1985) discuss the acid-catalyzed rearrangement of certain derivatives, indicating the compound’s role in chemical reaction studies (Gilchrist, Iskander, & Yagoub, 1985).

Analytical Chemistry Applications

In the realm of analytical chemistry, Mertz, Lau, and Borth (2006) highlight the use of 6-hydroxypyridazin-3(2H)-one in liquid chromatographic methods, underscoring its importance in analytical methodologies (Mertz, Lau, & Borth, 2006).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category to which 6-(hydroxymethyl)pyridazin-3-ol belongs, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

It’s known that some pyridazinone derivatives can inhibit calcium ion influx, which is crucial for the activation of certain cellular processes .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound has diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

They interact with various enzymes and proteins, such as the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK) and Dihydropteroate Synthase (DHPS) enzymes, which catalyze sequential metabolic reactions in the folate biosynthetic pathway of bacteria and lower eukaryotes .

Cellular Effects

Related pyridazin-3(2H)-ones have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-3-4-1-2-5(9)7-6-4/h1-2,8H,3H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOFTFPMEIUHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)